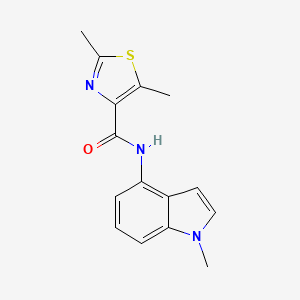

2,5-dimethyl-N-(1-methyl-1H-indol-4-yl)-1,3-thiazole-4-carboxamide

Description

2,5-Dimethyl-N-(1-methyl-1H-indol-4-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with two methyl groups at positions 2 and 5, and a carboxamide linker connecting to a 1-methylindole moiety at position 2.

Properties

Molecular Formula |

C15H15N3OS |

|---|---|

Molecular Weight |

285.4 g/mol |

IUPAC Name |

2,5-dimethyl-N-(1-methylindol-4-yl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C15H15N3OS/c1-9-14(16-10(2)20-9)15(19)17-12-5-4-6-13-11(12)7-8-18(13)3/h4-8H,1-3H3,(H,17,19) |

InChI Key |

XVRKBMNULQEZAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)C)C(=O)NC2=C3C=CN(C3=CC=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 2,5-dimethyl-N-(1-methyl-1H-indol-4-yl)-1,3-thiazole-4-carboxamide can be categorized based on core heterocycles (thiazole, pyrazole, indole) and functional groups (carboxamide, methyl substituents). Below is a detailed comparison with selected analogs:

Thiazole-Based Carboxamides

Key Observations :

- Bioactivity: Thiazole-carboxamides with electron-withdrawing groups (e.g., cyano, chloro) or aromatic substituents (e.g., phenyl, indole) often exhibit enhanced biological activity compared to alkyl-substituted analogs. For example, N-(4-cyano-1-phenylpyrazol-5-yl)thiazole-4-carboxamide demonstrated moderate anticancer activity in vitro, while the target compound’s methyl and indole groups may prioritize metabolic stability over potency .

- Synthetic Complexity : The indole-linked thiazole-carboxamide requires multi-step synthesis involving coupling reagents (e.g., EDCI/HOBt) similar to pyrazole-carboxamide derivatives (e.g., compounds 3a–3p in ). However, indole’s sensitivity to harsh conditions necessitates milder reaction protocols .

Indole-Containing Heterocycles

Key Observations :

- Core Heterocycle Impact : Replacing thiazole with pyrazole or benzothiazole alters electronic properties and binding affinity. Pyrazole-indole analogs (e.g., 5-fluoro-N-(1-methylindol-4-yl)pyrazole-3-carboxamide) show stronger antiproliferative activity, likely due to improved hydrogen-bonding interactions .

- Substituent Effects : Methyl groups on the thiazole ring (as in the target compound) may enhance lipophilicity and membrane permeability but reduce solubility compared to halogenated analogs.

Table 1: Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target compound | 325.4 g/mol | 3.2 | 0.12 |

| N-(4-Cyano-1-phenylpyrazol-5-yl)thiazole-4-carboxamide | 349.8 g/mol | 2.8 | 0.45 |

| 5-Fluoro-N-(1-methylindol-4-yl)pyrazole-3-carboxamide | 314.3 g/mol | 2.5 | 0.87 |

Research Findings and Limitations

- The target compound’s indole-thiazole architecture is understudied compared to pyrazole or benzothiazole analogs. Existing data on similar compounds (e.g., pyrazole-carboxamides) suggest that bioactivity is highly substituent-dependent, but direct comparisons are hindered by a lack of published assays for the target molecule.

- highlights synthetic methodologies applicable to carboxamide derivatives (e.g., EDCI/HOBt-mediated coupling), but the provided examples focus on pyrazole systems, limiting extrapolation to thiazole-indole hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.